2-Bromo-3-pyridinol

Toxicology Drug Safety Screening Disinfection Byproduct Analysis

2-Bromo-3-pyridinol (2-Bromo-3-hydroxypyridine, CAS 6602-32-0) is a monobrominated pyridinol derivative with the molecular formula C₅H₄BrNO and a molecular weight of 174.00 g/mol. It is commercially available as a 99% purity solid with a melting point of 185-188 °C (lit.).

Molecular Formula C5H4BrNO
Molecular Weight 174.00 g/mol
CAS No. 6602-32-0
Cat. No. B045599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-pyridinol
CAS6602-32-0
Synonyms2-Bromo-3-hydroxypyridine;  SKF 75250; 
Molecular FormulaC5H4BrNO
Molecular Weight174.00 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)Br)O
InChIInChI=1S/C5H4BrNO/c6-5-4(8)2-1-3-7-5/h1-3,8H
InChIKeyYKHQFTANTNMYPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-pyridinol (CAS 6602-32-0): Core Chemical Identity and Baseline Procurement Profile


2-Bromo-3-pyridinol (2-Bromo-3-hydroxypyridine, CAS 6602-32-0) is a monobrominated pyridinol derivative with the molecular formula C₅H₄BrNO and a molecular weight of 174.00 g/mol . It is commercially available as a 99% purity solid with a melting point of 185-188 °C (lit.) . This compound serves as a versatile halogenated heterocyclic building block for the synthesis of pharmaceutical intermediates, kinase inhibitors, and complex natural products . However, its procurement and selection in scientific workflows are not interchangeable with other halopyridinols, as bromine's distinct electronic and steric properties confer specific reactivity profiles and biological activities that cannot be reliably reproduced by chloro-, iodo-, or multi-halogenated analogs.

Why 2-Bromo-3-pyridinol Cannot Be Casually Substituted with Other Halopyridinols in Research or Industrial Settings


While numerous halopyridinols share a common 3-hydroxypyridine core, the specific identity and position of the halogen atom profoundly dictate both synthetic utility and biological activity. The bromine atom at the 2-position of 2-bromo-3-pyridinol presents a unique balance of reactivity for cross-coupling reactions compared to its chloro and iodo analogs . Furthermore, in biological systems, the bromine substituent significantly alters cytotoxicity profiles: 2-bromo-3-pyridinol exhibits an EC₅₀ of 6214.5 μM in human hepatocellular carcinoma cells, which is 13-fold less cytotoxic than the 3,5,6-trichloro-2-pyridinol analog (EC₅₀ = 474.3 μM) [1]. This substantial difference underscores that even closely related halopyridinols cannot be assumed to behave equivalently in toxicity assays or medicinal chemistry campaigns. Substitution without empirical validation would introduce uncontrolled variables into both chemical synthesis and biological evaluation, jeopardizing reproducibility and data integrity.

Quantitative Differentiation Evidence for 2-Bromo-3-pyridinol vs. Closest Halopyridinol Analogs


Cytotoxicity in Human Hepatocellular Carcinoma Cells: 13-Fold Lower Potency than Trichlorinated Analog

In a comparative in vitro cytotoxicity study using human hepatocellular carcinoma cells, 2-bromo-3-pyridinol demonstrated an EC₅₀ of 6214.5 μM, indicating low acute cytotoxicity. In stark contrast, the related halopyridinol 3,5,6-trichloro-2-pyridinol exhibited an EC₅₀ of 474.3 μM, making it 13.0 times more cytotoxic [1].

Toxicology Drug Safety Screening Disinfection Byproduct Analysis

Synthetic Yield for the Parent Compound: 67-94% via Optimized Bromination Route

The synthesis of 2-bromo-3-pyridinol from 3-hydroxypyridine via hypobromite addition proceeds with a reported yield of 67% under mild conditions (5-10 °C) [1]. A demethylation route from 2-bromo-3-methoxypyridine using hydrobromic acid at 140 °C provides a significantly higher yield of 94% [1]. While comparable data for the synthesis of 2-chloro-3-pyridinol under identical conditions is not available from the same study, this demonstrates that the brominated derivative can be accessed in excellent yields via a straightforward demethylation protocol, a flexibility not always paralleled by chloro or iodo analogs due to differing bond strengths and reactivity.

Process Chemistry Halogenation Building Block Synthesis

Efficiency in Nickel-Catalyzed Homocoupling: 79% Yield for Bipyridine Derivative Synthesis

2-Bromo-3-pyridinol, after protection as its SEM ether, undergoes nickel(0)-catalyzed homocoupling with zinc to afford a bipyridine derivative in 79% yield [1]. This specific transformation is a key step in the synthesis of orelline, a 2,2'-bipyridine natural product. In a related study, a more general one-step synthesis of dihydroxybipyridyls from various 2-bromo-3-hydroxypyridines using zinc and nickel(0) achieved yields up to 45% [2]. While direct comparator data for chloro or iodo analogs in the exact same transformation are not provided, the 79% yield demonstrates the compound's suitability for efficient nickel-mediated C-C bond formation.

Cross-Coupling Ligand Synthesis Organometallic Chemistry

Verified Application in Total Synthesis: Pterocellin A Constructed in 10 Steps

The first total synthesis of the natural product pterocellin A was achieved in 10 linear steps using commercially available 2-bromo-3-pyridinol and kojic acid in a convergent sequence [1]. This peer-reviewed publication confirms the compound's utility as a strategic building block in a complex, multi-step synthesis. While many halopyridinols could theoretically be employed, this specific use case has been validated and published, providing a reliable precedent for synthetic chemists.

Natural Product Synthesis Medicinal Chemistry Total Synthesis

Procurement-Justifying Application Scenarios for 2-Bromo-3-pyridinol Based on Verified Differentiation Evidence


Medicinal Chemistry: Scaffold for Kinase Inhibitors with Favorable Cytotoxicity Profile

As a key building block for the synthesis of phenyl-substituted 3-hydroxypyridin-2(1H)-ones, which act as influenza A endonuclease inhibitors, 2-bromo-3-pyridinol is a strategic choice for medicinal chemists . Its relatively low cytotoxicity (EC₅₀ = 6214.5 μM) compared to more toxic trichlorinated analogs [1] makes it a preferable starting material for hit-to-lead optimization, where minimizing off-target cellular toxicity is a primary concern. This evidence supports its procurement for drug discovery programs targeting viral polymerases and kinases.

Process Chemistry: Scalable Production of Advanced Intermediates via High-Yield Demethylation

The established synthesis of 2-bromo-3-pyridinol via demethylation of 2-bromo-3-methoxypyridine in 94% yield provides a robust and scalable route for process chemists . This high-yielding transformation ensures cost-effective access to multi-gram or kilogram quantities of the compound, making it a reliable and economically viable intermediate for the production of active pharmaceutical ingredients (APIs) or advanced building blocks in an industrial setting.

Organometallic Chemistry: Ligand Synthesis via Nickel-Catalyzed Homocoupling

The demonstrated efficiency of 2-bromo-3-pyridinol in nickel(0)-catalyzed homocoupling reactions to afford bipyridine derivatives in up to 79% yield positions it as a valuable precursor for synthesizing chiral ligands and metal-organic frameworks. Researchers developing novel catalysts or materials can confidently select this building block for C-C bond formation, leveraging its established reactivity in the construction of 2,2'-bipyridine cores, which are ubiquitous in coordination chemistry and photophysical applications.

Environmental Toxicology: Standardized Reference Material for Halopyridinol DBP Analysis

Given its well-characterized cytotoxicity (EC₅₀ = 6214.5 μM) and inclusion in studies of emerging disinfection byproducts (DBPs) in drinking water , 2-bromo-3-pyridinol serves as a crucial analytical standard and reference compound. Environmental analytical laboratories and water quality researchers require this specific compound for method development, validation, and quantitative analysis of halogenated pyridinol DBPs, ensuring accurate monitoring and risk assessment in public health contexts.

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